molecular formula C16H16N2O4 B1209182 2-(3,4-Diethoxyphenyl)-5-(2-furanyl)-1,3,4-oxadiazole

2-(3,4-Diethoxyphenyl)-5-(2-furanyl)-1,3,4-oxadiazole

Cat. No. B1209182
M. Wt: 300.31 g/mol
InChI Key: OIJQVHJDZUDXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-diethoxyphenyl)-5-(2-furanyl)-1,3,4-oxadiazole is an aromatic ether.

Scientific Research Applications

Computational and Pharmacological Potential

  • Research focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including binding and inhibitory effects in assays for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

Synthesis and Antimicrobial Evaluation

  • Synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives and their evaluation for antibacterial and antifungal activities, revealing some compounds with remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Antimicrobial and Hemolytic Activity

  • A study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which revealed their antimicrobial and hemolytic activities. Some compounds showed activity against selected microbial species with less toxicity (Gul et al., 2017).

Anion Chemosensors

  • Use of 2-(2-Hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole as an anion fluorescent and colorimetric chemosensor with high selectivity (Tong et al., 2003).

Corrosion Inhibition

  • Investigation of the thermodynamic properties of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media, demonstrating their excellent inhibitory efficiency (Bouklah et al., 2006).

properties

Product Name

2-(3,4-Diethoxyphenyl)-5-(2-furanyl)-1,3,4-oxadiazole

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H16N2O4/c1-3-19-12-8-7-11(10-14(12)20-4-2)15-17-18-16(22-15)13-6-5-9-21-13/h5-10H,3-4H2,1-2H3

InChI Key

OIJQVHJDZUDXCL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CO3)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CO3)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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